molecular formula C16H24N2O4S2 B2846847 1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide CAS No. 2034537-66-9

1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide

Cat. No.: B2846847
CAS No.: 2034537-66-9
M. Wt: 372.5
InChI Key: NMGQGOFTMDARPL-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives.

    Attachment of the thiophene ring: This can be done through coupling reactions such as Suzuki or Stille coupling.

    Introduction of the methylsulfonyl group: This step might involve sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the carboxamide group might yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds in this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-N-(4-(phenyl)tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide
  • 1-(methylsulfonyl)-N-(4-(furan-2-yl)tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide

Uniqueness

1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-methylsulfonyl-N-(4-thiophen-2-yloxan-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-24(20,21)18-8-4-13(5-9-18)15(19)17-16(6-10-22-11-7-16)14-3-2-12-23-14/h2-3,12-13H,4-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGQGOFTMDARPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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